molecular formula C12H16N4S B11029914 N-(methylcarbamothioyl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide

N-(methylcarbamothioyl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide

Cat. No.: B11029914
M. Wt: 248.35 g/mol
InChI Key: BDXQJYYKEWIZJE-UHFFFAOYSA-N
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Description

N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-METHYLTHIOUREA is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a dihydroisoquinoline ring system, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-METHYLTHIOUREA typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-METHYLTHIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the iminium group back to the amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can regenerate the amine.

Mechanism of Action

The mechanism of action of N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-METHYLTHIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This is often mediated through the formation of hydrogen bonds and hydrophobic interactions with the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-METHYLTHIOUREA is unique due to its combination of a dihydroisoquinoline ring with a thiourea moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H16N4S

Molecular Weight

248.35 g/mol

IUPAC Name

(1E)-1-[amino(3,4-dihydro-1H-isoquinolin-2-yl)methylidene]-3-methylthiourea

InChI

InChI=1S/C12H16N4S/c1-14-12(17)15-11(13)16-7-6-9-4-2-3-5-10(9)8-16/h2-5H,6-8H2,1H3,(H3,13,14,15,17)

InChI Key

BDXQJYYKEWIZJE-UHFFFAOYSA-N

Isomeric SMILES

CNC(=S)/N=C(\N)/N1CCC2=CC=CC=C2C1

Canonical SMILES

CNC(=S)N=C(N)N1CCC2=CC=CC=C2C1

Origin of Product

United States

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